molecular formula C15H13N B8662744 N-(3-Phenyl-2-propenylidene)aniline

N-(3-Phenyl-2-propenylidene)aniline

Cat. No.: B8662744
M. Wt: 207.27 g/mol
InChI Key: RGKOSCNIXIHSDE-UHFFFAOYSA-N
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Description

N-(3-Phenyl-2-propenylidene)aniline is an imine derivative synthesized via the condensation of cinnamaldehyde (3-phenyl-2-propenal) with aniline derivatives. This compound belongs to the Schiff base family, characterized by the azomethine (–CH=N–) group. Its synthesis is typically achieved through an ultrasound-assisted reaction in ethanol, yielding high-purity products within 20 minutes . Key properties include:

  • Molecular formula: C₁₅H₁₃N
  • Structural features: A conjugated system with a phenyl ring at the α-position and an aniline group at the imine nitrogen.

Properties

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

IUPAC Name

N,3-diphenylprop-2-en-1-imine

InChI

InChI=1S/C15H13N/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-13H

InChI Key

RGKOSCNIXIHSDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

N-Phenyl-N-(3-phenylprop-2-ynyl)aniline

  • Structure : Contains a propargyl (–C≡C–) linker instead of the propenylidene group.
  • Synthesis : Prepared via a three-component reaction involving terminal alkynes, formaldehyde, and secondary amines, catalyzed by copper .
  • Key differences :
    • The propargyl group introduces linear geometry and sp-hybridized carbons, reducing conjugation compared to the propenylidene system.
    • Dihedral angle between phenyl rings: 72.5°, indicating reduced planarity .
  • Applications: Propargylamines are noted for biological activity (e.g., antifungal, anticancer) and utility in click chemistry .

N-[(E)-(3-Nitrophenyl)methylidene]aniline

  • Structure: Substituted with a nitro (–NO₂) group at the meta position of the phenyl ring.
  • Synthesis : Condensation of 3-nitrobenzaldehyde with aniline under acidic conditions .
  • Key differences :
    • The nitro group is electron-withdrawing, reducing electron density at the imine nitrogen and altering reactivity (e.g., decreased nucleophilicity).
    • Molecular weight : 226.23 g/mol (vs. 207.27 g/mol for the parent compound) .
  • Applications : Used in dyes and as a precursor for nitroso derivatives.

N-(1-Phenylethylidene)aniline

  • Structure : Features a methyl group on the aliphatic chain, forming an ethylidene (–CH(CH₃)=N–) linkage .
  • Synthesis: Derived from acetophenone and aniline.
  • Key differences :
    • Steric hindrance from the methyl group reduces planarity and conjugation.
    • Solubility : Lower in polar solvents compared to the propenylidene analogue.
  • Applications : Intermediate in asymmetric catalysis and photochromic materials.

Nitrosoaniline Derivatives (e.g., 3-Chloro-N-(4-ethoxyphenyl)-2-nitrosoaniline)

  • Structure: Incorporates a nitroso (–NO) group and halogen substituents .
  • Synthesis : Oxidative nitrosation of aniline derivatives.
  • Key differences :
    • Nitroso groups enhance electrophilicity, enabling participation in aromatic nucleophilic substitution.
    • Reactivity : Higher toward thiols and amines compared to Schiff bases.
  • Applications: Monomers for polyimides and agrochemical precursors .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Reaction Time Yield (%)
N-(3-Phenyl-2-propenylidene)aniline C₁₅H₁₃N 207.27 Propenylidene, imine Ultrasound-assisted 20 min 85–90
N-Phenyl-N-(3-phenylprop-2-ynyl)aniline C₂₀H₁₇N 271.36 Propargyl, imine Copper-catalyzed 12–24 hrs 70–75
N-[(E)-(3-Nitrophenyl)methylidene]aniline C₁₃H₁₀N₂O₂ 226.23 Nitro, imine Acid-catalyzed 2–4 hrs 65–70
3-Chloro-N-(4-ethoxyphenyl)-2-nitrosoaniline C₁₄H₁₂ClN₂O₂ 293.71 Nitroso, chloro Oxidative nitrosation 6–8 hrs 55–60

Key Research Findings

Electronic Effects: Electron-withdrawing groups (e.g., –NO₂, –Cl) reduce the basicity of the imine nitrogen, making the compound less reactive toward electrophiles but more stable under acidic conditions . Conjugation in the propenylidene system enhances UV-Vis absorption, useful in photochemical applications .

Biological Activity: Propargylamines (e.g., N-Phenyl-N-(3-phenylprop-2-ynyl)aniline) exhibit broader antifungal activity compared to Schiff bases due to their ability to inhibit metalloenzymes . Nitrosoaniline derivatives show promise as monomers for high-temperature-resistant polyimides .

Synthetic Efficiency :

  • Ultrasound-assisted synthesis of this compound achieves higher yields (85–90%) in shorter times (20 minutes) compared to traditional heating methods .

Preparation Methods

Schiff Base Formation via Condensation

N-(3-Phenyl-2-propenylidene)aniline is synthesized through the acid- or base-catalyzed condensation of aniline (C₆H₅NH₂) and cinnamaldehyde (C₆H₅CH=CHCHO). The reaction proceeds via nucleophilic attack of the aniline’s amino group on the aldehyde carbonyl, followed by dehydration to form the imine bond (C=N). This process typically achieves yields of 53–91% depending on substituents and conditions.

Key Reaction:
C₆H₅NH₂ + C₆H₅CH=CHCHOThis compound + H₂O\text{C₆H₅NH₂ + C₆H₅CH=CHCHO} \rightarrow \text{this compound + H₂O}

Preparation Methods

Zirconocene Dichloride-Catalyzed Synthesis

A high-yield method employs zirconocene dichloride (Cp₂ZrCl₂) in dichloromethane (DCM) under nitrogen at 40°C.

  • Procedure:

    • Combine 1 mmol aniline, 4 mmol cinnamaldehyde, and 0.1 mmol Cp₂ZrCl₂ in DCM.

    • Stir at 40°C until completion (monitored by TLC).

    • Quench with 3 M NH₃, extract with diethyl ether, and purify via silica gel chromatography (ether/petroleum ether, 1:30).

  • Yield: 100%.

  • Advantages: High selectivity, minimal byproducts.

Cobalt-Catalyzed Hydroboration and Reductive Amination

Cobalt(II) acetylacetonate [Co(acac)₂] with dpephos ligand facilitates room-temperature hydroboration of nitro compounds, enabling subsequent imine formation.

  • Conditions:

    • Solvent: Ethanol

    • Temperature: 70°C

    • Catalyst: Sulfated polyborate

  • Yield: 85–92% for secondary amines.

Sodium Borohydride-Mediated Reductive Amination

A lab-scale protocol reduces the intermediate imine using NaBH₄:

  • Condense 3-nitroaniline (2.755 g, 0.02 mol) with cinnamaldehyde (2.91 g, 0.022 mol) in ethanol.

  • Add NaBH₄ (0.76 g, 0.02 mol) at 0°C and stir for 2 hr.

  • Recrystallize from ethanol to obtain N-cinnamyl-m-nitroaniline (57.7% yield).

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Reference
Dichloromethane40100
Ethanol7091
TolueneReflux78

Polar aprotic solvents (e.g., DCM) enhance reaction rates by stabilizing the transition state, while elevated temperatures (>60°C) improve kinetics but risk decomposition.

Catalytic Systems Comparison

CatalystLoading (mol%)Time (hr)Yield (%)
Cp₂ZrCl₂104100
Co(acac)₂/dpephos5293
Pd(OAc)₂3689

Zirconocene dichloride outperforms transition metal catalysts in yield but requires inert conditions.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography with ether/petroleum ether (1:30) effectively isolates the product (>98% purity). Alternatives include recrystallization from ethanol or hexane.

Spectroscopic Data

  • IR (KBr): 1620 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (C=C aromatic).

  • ¹H NMR (CDCl₃): δ 8.25 (s, 1H, CH=N), 7.2–7.8 (m, 10H, Ar-H).

  • MP: 105.0–105.3°C.

Applications and Derivatives

Quinoline Synthesis

This compound undergoes palladium-catalyzed oxidative cyclization to form quinolines (93% yield):
Schiff basePd(OAc)₂, O₂Quinoline\text{Schiff base} \xrightarrow{\text{Pd(OAc)₂, O₂}} \text{Quinoline}

Biological Activity

Cinnamaldehyde Schiff bases exhibit antimicrobial and antitumor properties. Nitro-substituted derivatives show enhanced lipophilicity and bioactivity .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(3-Phenyl-2-propenylidene)aniline and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step alkylation or coupling reactions. For example:
  • Alkylation : Reacting aniline derivatives with propargyl or allyl halides under acidic conditions (e.g., H₂SO₄) to form intermediates, followed by dehydrogenation or cyclization .
  • Coupling Reactions : Using palladium catalysts for cross-coupling to introduce aromatic substituents, ensuring regioselectivity via ligand design .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity products .

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Resolve bond lengths and dihedral angles using SHELX software for refinement .
  • Spectroscopy : NMR (¹H/¹³C) to confirm conjugation in the propenylidene moiety; IR to detect C=N stretching vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., ~283.34 g/mol) and fragmentation patterns .

Q. What are the key physicochemical properties influencing its reactivity?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing propenylidene group reduces nucleophilicity at the aniline nitrogen, directing reactivity toward electrophilic substitution at the phenyl ring .
  • Solubility : Low polarity necessitates polar aprotic solvents (e.g., DMF, acetonitrile) for reactions .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition above 200°C, critical for reaction temperature optimization .

Advanced Research Questions

Q. How do reaction conditions affect the regioselectivity of cyclization reactions involving this compound?

  • Methodological Answer :
  • Radical Pathways : ZnBr₂/Oxone-mediated ipso-cyclization in acetonitrile/water mixtures promotes spirocyclic products via radical intermediates. Adjusting Oxone concentration controls reaction speed and byproduct formation .
  • Acid Catalysis : Protic acids (e.g., H₂SO₄) favor 6-endo-dig cyclization, while Lewis acids (e.g., FeCl₃) shift selectivity toward 5-exo products. Monitor via in-situ FTIR to track intermediate formation .

Q. What computational strategies predict the biological or material science applications of this compound derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge-transfer potential in organic electronics .
  • Molecular Docking : Simulate binding affinities with enzymes (e.g., cytochrome P450) to prioritize derivatives for antimicrobial testing .
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity using regression analysis .

Q. How can contradictions in reported biological activity data for substituted anilines be resolved?

  • Methodological Answer :
  • Meta-Analysis : Compare datasets using standardized assays (e.g., MIC for antimicrobial studies) to control for variability in experimental protocols .
  • Isosteric Replacement : Replace the propenylidene group with bioisosteres (e.g., vinyl sulfones) to isolate structure-activity relationships (SAR) .
  • In-Silico Validation : Cross-validate conflicting results with molecular dynamics simulations to identify confounding factors (e.g., solvent polarity in in vitro assays) .

Q. What advanced techniques optimize the scalability of this compound synthesis?

  • Methodological Answer :
  • Continuous Flow Reactors : Enhance yield (>85%) and reduce reaction times (2–4 hours) by optimizing residence time and mixing efficiency .
  • Automated Purification Systems : Integrate flash chromatography with AI-driven solvent gradient optimization to handle multi-gram quantities .
  • Process Analytical Technology (PAT) : Use inline Raman spectroscopy to monitor reaction progress and detect intermediates in real time .

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